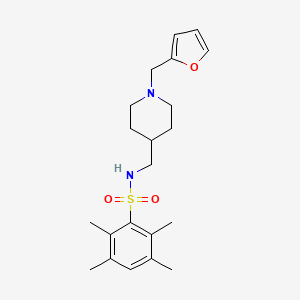

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3S/c1-15-12-16(2)18(4)21(17(15)3)27(24,25)22-13-19-7-9-23(10-8-19)14-20-6-5-11-26-20/h5-6,11-12,19,22H,7-10,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNHZLMREWQMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a furan ring, a piperidine moiety, and a sulfonamide group, which collectively confer distinct chemical reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide is . Its structural components include:

- Furan ring : Contributes to the compound's reactivity.

- Piperidine moiety : Typically involved in biological interactions.

- Sulfonamide group : Known for its role in pharmacological activity.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer pathways and other diseases. The sulfonamide group is known to enhance the binding affinity to target enzymes, potentially modulating their activity. Molecular docking studies indicate that the compound can effectively bind to active sites of enzymes related to cancer proliferation and metabolic pathways.

Anticancer Properties

Research has indicated that compounds with similar structures may possess anticancer properties. For instance, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide has been investigated for its ability to inhibit tumor growth in vitro. The presence of the furan and piperidine groups enhances its interaction with biological targets.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes:

- Enzymatic Targets : Specific enzymes involved in metabolic pathways have shown reduced activity in the presence of this compound.

- Binding Affinity : The binding affinity to these enzymes was evaluated through kinetic studies, revealing competitive inhibition characteristics.

Study 1: Anticancer Activity

A study conducted on breast cancer cell lines showed that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide significantly reduced cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound demonstrated a significant reduction in the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The results suggested that the compound could serve as a lead for developing new DHFR inhibitors.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.48 g/mol |

| Solubility | Soluble in DMSO |

| Biological Target | Dihydrofolate reductase (DHFR) |

| IC50 (Anticancer Activity) | 15 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()

- Structural Differences : Lacks the piperidine and furan motifs but retains the benzenesulfonamide group.

- Synthetic Method : Synthesized via azide substitution of tosyl groups, differing from the likely coupling or alkylation strategies used for the target compound.

- Functional Impact : The azide groups confer high reactivity for click chemistry, whereas the tetramethyl and furan groups in the target compound may enhance lipophilicity and π-π stacking interactions .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structural Differences: Features a chromen-pyrazolopyrimidine scaffold instead of piperidine-furan. The benzenesulfonamide group is mono-methylated.

- Biological Relevance : Reported as a kinase inhibitor (molecular mass: 589.1 g/mol), suggesting the target compound’s tetramethylbenzenesulfonamide group could similarly modulate enzyme binding but with altered steric effects .

2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide ()

- Structural Similarities : Shares the piperidine-sulfonamide architecture but incorporates fluorinated benzoyl and ureidopyrimidine groups.

- Functional Impact : The trifluoromethyl and fluoro substituents enhance metabolic stability and electronegativity, whereas the tetramethyl and furan groups in the target compound may prioritize hydrophobic interactions .

Fentanyl Analogs (e.g., N-[1-[2-(4-Methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide; )

- Structural Contrasts : Fentanyl derivatives feature a piperidine core with phenethyl or phenylacetamide groups but lack sulfonamide or furan motifs.

Data Table: Key Comparative Properties

*Estimated based on structural formula.

Research Findings and Functional Insights

- Stereoelectronic Effects : The furan-2-ylmethyl group may engage in π-π interactions with aromatic residues in biological targets, a feature absent in azide- or fluorophenyl-containing analogs .

- Synthetic Complexity : The piperidine-furan linkage may require multi-step alkylation or reductive amination, contrasting with the straightforward azide substitution in or Suzuki couplings in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.